REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][C:20](OC)=[O:21])=[C:14]([C:24]([F:27])([F:26])[F:25])[CH:13]=1.Cl>C(Cl)Cl>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][CH2:20][OH:21])=[C:14]([C:24]([F:25])([F:26])[F:27])[CH:13]=1 |f:0.1|
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Name
|
|
Quantity
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34 mL
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Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
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Smiles
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ClC1=CC(=C(C=C1)CCC(=O)OC)C(F)(F)F
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Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
The mixture was then stirred at −78° C. for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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before warming up to room temperature
|
Type
|
ADDITION
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Details
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The mixture was then carefully poured
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Type
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EXTRACTION
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Details
|
the mixture was extracted with DCM (200 ml×3)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried over sodium sulphate, solvent
|
Type
|
CUSTOM
|
Details
|
was then removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1)CCCO)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |